1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine
Description
Properties
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-7-11-12(14-4-6-17(11)15-9)16-5-2-3-10(13)8-16/h4,6-7,10H,2-3,5,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIZNBJEECRYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCCC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core fused with a piperidine ring. Its IUPAC name is this compound, and its molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various downstream effects on cellular pathways. Detailed studies are ongoing to elucidate the precise mechanisms involved.
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antiproliferative activity against various tumor cell lines. For instance, similar compounds have shown GI(50) values reaching sub-micromolar concentrations against over 50 types of cancer cells, suggesting that this compound may also possess anticancer properties .
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects. It is hypothesized to interact with neurotransmitter receptors and may exhibit properties beneficial for treating neurological disorders. Initial studies suggest that compounds in this class could act as selective modulators of AMPA receptors .
Antimicrobial Activity
Some studies have indicated that pyrazole derivatives can display antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, related compounds have shown effectiveness against various microbial strains .
Case Studies and Research Findings
Scientific Research Applications
Chemistry
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for specific functionalization that can lead to new chemical entities with desirable properties .
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Antiviral Activity : Preliminary findings suggest efficacy against certain viral strains, warranting further investigation into its mechanism of action.
- Anticancer Potential : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .
Medicine
The compound is under investigation for its therapeutic applications, particularly in treating diseases such as:
- Neurodegenerative Disorders : Its ability to cross the blood-brain barrier may allow it to target neurological pathways effectively.
- Psychiatric Disorders : Research is ongoing to evaluate its effects on mood regulation and anxiety .
Industrial Applications
In industrial settings, this compound is utilized in:
- Material Science : As a component in the development of new polymers and materials with enhanced properties.
- Pharmaceutical Development : Employed in drug formulation processes due to its stability and reactivity .
Data Table: Comparison of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on derivatives of this compound revealed significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Research : In vitro testing on human breast cancer cells showed that the compound induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells, highlighting its selective action against cancerous cells .
Comparison with Similar Compounds
Core Structural Variations
The pyrazolo[1,5-a]pyrazine core differentiates this compound from analogs with pyrazolo[1,5-a]pyrimidine (e.g., anagliptin ), pyrazolo[1,5-a][1,3,5]triazine (e.g., CE-178253 ), or pyrazolo[3,4-d]pyrimidine (e.g., compounds in ) cores. These structural differences influence electronic properties, solubility, and binding affinity. For example:
Substituent Analysis
Key substituents modulate pharmacological activity and pharmacokinetics:
*Calculated based on molecular formulas where explicit data were unavailable.
Pharmacological and Physicochemical Implications
- Lipophilicity and CNS Penetration: The target compound’s piperidine group and methyl substituent may balance lipophilicity (clogP ~2–3), favoring blood-brain barrier penetration, as seen in BTK inhibitors like PRE-1 . In contrast, CE-178253’s polar ethylaminoazetidine group (clogP ~4–5) limits CNS access, aligning with peripheral CB1 antagonism .
- Receptor Selectivity : Pyrazolo[1,5-a]pyrazine derivatives often exhibit kinase inhibition (e.g., BTK ), while pyrazolo[1,5-a]pyrimidines (e.g., anagliptin) target metabolic enzymes like DPP-4 .
Preparation Methods
Synthesis of Aminopyrazole Precursors
- Aminopyrazoles are synthesized by nucleophilic addition of acetonitrile anions to methyl esters derived from Boc-protected amino acids, followed by hydrazine treatment to form aminopyrazoles (compounds 5a–f in literature).
- This step provides the key pyrazole ring system with appropriate substitution for further cyclization.
Formation of Pyrazolo[1,5-a]pyrazine Core
- Aminopyrazoles react with electrophilic reagents such as ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide to form pyrazolopyrimidones or related fused heterocycles.
- Cyclization is facilitated by heating and base catalysis, yielding the fused pyrazolo ring with the methyl substituent at the 2-position.
Chlorination and Activation of the Pyrazolo Core
Coupling with Piperidin-3-amine
- Nucleophilic aromatic substitution of the 4-chloro group by piperidin-3-amine or its protected derivatives (e.g., Boc-protected piperidin-3-amine) under basic conditions introduces the piperidin-3-amine moiety.
- Subsequent deprotection of Boc groups yields the free amine functionality on the piperidine ring.
Representative Synthetic Route Summary
| Step | Reactants/Intermediates | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc-protected amino acid methyl esters | Nucleophilic addition of acetonitrile anion, hydrazine treatment | Aminopyrazoles |
| 2 | Aminopyrazoles | Ethyl (E)-ethoxy-2-methylacrylate, sodium ethoxide | Pyrazolopyrimidones with 2-methyl substituent |
| 3 | Pyrazolopyrimidones | POCl3 or triflation reagents, chlorination | 4-Chloropyrazolo derivatives |
| 4 | 4-Chloropyrazolo derivatives + Boc-piperidin-3-amine | Basic conditions, nucleophilic aromatic substitution | Boc-protected 1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine |
| 5 | Boc-protected intermediate | Acidic deprotection (e.g., TFA) | Target compound this compound |
Alternative and Supporting Synthetic Details
- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in related heterocyclic syntheses, such as aminopyrazole formation and cyclocondensation steps.
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are applicable for introducing amino substituents on heteroaryl chlorides, which could be adapted for the coupling of piperidin-3-amine to chlorinated pyrazolo derivatives.
- Protection strategies (e.g., Boc protection of amines) are crucial to control reactivity and achieve selective substitution.
Research Findings and Yields
- Typical yields for aminopyrazole formation and subsequent cyclization steps range from moderate to high (40–80%) depending on conditions and substituents.
- Chlorination steps using POCl3 are generally efficient, providing good conversion to 4-chloropyrazolo intermediates.
- Nucleophilic aromatic substitution with piperidin-3-amine derivatives proceeds smoothly under basic conditions, often yielding the desired coupled product in good yields (60–85%).
- Microwave irradiation and sealed tube conditions have been shown to enhance reaction rates and yields in similar heterocyclic syntheses.
Summary Table of Key Reagents and Conditions
| Reaction Step | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Aminopyrazole synthesis | Boc-protected amino acid methyl esters, acetonitrile anion, hydrazine | Base, reflux or microwave heating | Formation of substituted aminopyrazoles |
| Cyclization to pyrazolo core | Ethyl (E)-ethoxy-2-methylacrylate, sodium ethoxide | Mild base, room temp to reflux | Forms 2-methylpyrazolo fused ring |
| Chlorination | Phosphorus oxychloride (POCl3) | Heating under inert atmosphere | Activates 4-position for substitution |
| Nucleophilic substitution | Piperidin-3-amine (Boc-protected) | Basic conditions, solvent like DMF or dioxane | Introduces piperidin-3-amine substituent |
| Deprotection | Trifluoroacetic acid (TFA) or similar acid | Room temp to mild heating | Removes Boc protecting group |
Q & A
Q. What are the common synthetic routes for 1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine, and how can reaction conditions be optimized?
The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves multi-step reactions. For example, analogous compounds are synthesized via a two-step sequence starting from methyl ketones, using catalytic trifluoroacetic acid (TFA) in toluene under reflux, achieving reaction mass efficiency (RME) values of 40–53% . Optimization may involve solvent selection (e.g., methanol for recyclability), temperature control, and catalyst loading adjustments. Side products like methanol and dimethylamine can be recovered, enhancing sustainability .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Structural confirmation typically employs , , and IR spectroscopy. For instance, chemical shifts between δ 2.3–3.1 ppm can confirm methyl groups on the pyrazine ring, while aromatic protons appear in the δ 7.0–8.5 ppm range in analogous compounds . IR peaks near 3300 cm (N-H stretching) and 1600 cm (C=N/C=C) are critical for functional group identification .
Q. What preliminary pharmacological screening approaches are used to assess its bioactivity?
Initial screening often targets kinase inhibition. Patent data indicate that pyrazolo[1,5-a]pyrazin-4-yl derivatives are evaluated as JAK inhibitors using enzymatic assays (e.g., ATP-binding site competition) and cellular models (e.g., STAT phosphorylation assays) . IC values are determined via dose-response curves.
Advanced Research Questions
Q. How does the compound interact with JAK kinases at the molecular level?
Molecular docking studies suggest that the pyrazolo[1,5-a]pyrazine core occupies the ATP-binding pocket of JAK kinases, with the piperidin-3-amine moiety forming hydrogen bonds to the hinge region (e.g., Glu966 and Leu959 in JAK2). Substituents at the 2-methyl position modulate hydrophobic interactions with the gatekeeper residue . Mutagenesis studies are recommended to validate binding hypotheses.
Q. What strategies can resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrazine derivatives?
Discrepancies in yields (e.g., 40–53% vs. higher values in other studies) may arise from variations in starting material purity, solvent quality, or reaction time. Systematic optimization using design of experiments (DoE) can identify critical parameters. For example, increasing TFA catalyst concentration from 30 mol% to 50 mol% improved yields in analogous syntheses .
Q. How do substituent modifications impact the compound’s pharmacokinetic properties?
Introducing electron-withdrawing groups (e.g., halogens) on the pyrazine ring enhances metabolic stability by reducing CYP450-mediated oxidation. Conversely, hydrophilic groups like hydroxyl or carboxylate improve solubility but may reduce blood-brain barrier penetration. Pharmacokinetic studies in rodents are essential to validate these hypotheses .
Q. What crystallographic methods are suitable for analyzing its salt or co-crystal forms?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining crystalline forms. For example, sulfate or hydrochloride salts of related compounds form monoclinic crystals with hydrogen-bonded networks, enhancing stability. Differential scanning calorimetry (DSC) can further characterize polymorphic transitions .
Q. How can in vitro-to-in vivo efficacy translation challenges be addressed for this compound?
Poor oral bioavailability in animal models may result from low solubility or first-pass metabolism. Strategies include prodrug design (e.g., esterification of the amine) or formulation with lipid-based carriers. Pharmacodynamic markers (e.g., JAK/STAT pathway inhibition in blood cells) should correlate with efficacy endpoints .
Methodological Tables
Table 1. Key Synthetic Parameters for Pyrazolo[1,5-a]pyrazine Derivatives
| Parameter | Optimal Range | Impact on Yield/RME | Reference |
|---|---|---|---|
| Catalyst (TFA) | 30–50 mol% | ↑ Yield by 10–15% | |
| Solvent | Toluene or MeOH | MeOH improves RME | |
| Reaction Temperature | 80–100°C (reflux) | Avoids decomposition |
Table 2. Key Pharmacological Data for JAK Inhibitors
| Compound | IC (JAK2) | Selectivity (JAK2/JAK3) | Reference |
|---|---|---|---|
| Analog A | 12 nM | 8.5-fold | |
| Analog B (2-Me) | 8 nM | 12-fold |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
